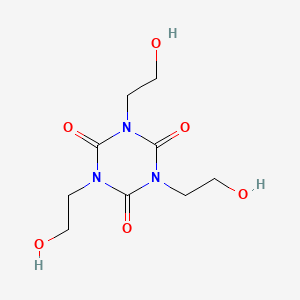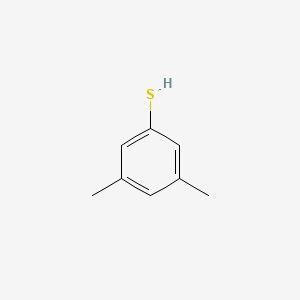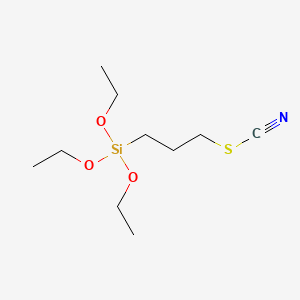
10-Phenyl-10h-phenothiazine
Vue d'ensemble
Description
10-Phenyl-10H-phenothiazine is an organic compound belonging to the phenothiazine class. It is characterized by a phenothiazine core with a phenyl group attached at the 10th position. This compound is known for its unique photophysical properties and has been widely studied for its applications in various fields, including optoelectronics and photochemistry .
Mécanisme D'action
Target of Action
10-Phenyl-10h-phenothiazine is a derivative of phenothiazine, which is known to be highly bioactive . .
Mode of Action
This compound is known to be an organic photocatalyst . As a photocatalyst, it is involved in various organic reactions such as the dehalogenation of aromatic halides and the pinacol coupling reaction between aromatic aldehydes . These transformations are otherwise difficult to achieve without a suitable catalyst .
Biochemical Pathways
It is known that this compound, as a photocatalyst, can influence various organic reactions .
Result of Action
It is known that this compound can influence various organic reactions as a photocatalyst .
Action Environment
It is known that this compound can act as a photocatalyst, suggesting that light could be an important environmental factor influencing its action .
Analyse Biochimique
Biochemical Properties
10-Phenyl-10H-phenothiazine plays a crucial role in biochemical reactions, particularly in photochemical processes. It acts as a photocatalyst, absorbing light and transferring energy to other molecules, thereby initiating chemical reactions. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the generation of reactive oxygen species, which can further participate in biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by generating reactive oxygen species that damage cellular components . Additionally, it can modulate gene expression by activating transcription factors involved in stress responses. The compound’s impact on cellular metabolism includes alterations in mitochondrial function and energy production, which can lead to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to absorb light and generate reactive intermediates. Upon light absorption, the compound transitions to an excited state, which can transfer energy to molecular oxygen, producing singlet oxygen and other reactive oxygen species. These reactive species can interact with biomolecules, leading to oxidative damage and subsequent cellular effects. Additionally, this compound can bind to specific proteins and enzymes, altering their activity and function. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light. This degradation can lead to a decrease in its photocatalytic activity and effectiveness in biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can induce beneficial effects, such as enhanced oxidative stress responses and improved cellular function. At high doses, it can cause toxic effects, including oxidative damage to tissues and organs. Studies have shown that there is a threshold dose above which the adverse effects of this compound become significant, leading to toxicity and potential organ failure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species. Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. Studies have shown that this compound can localize to mitochondria, where it exerts its effects on mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to various cellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action. For example, the presence of a mitochondrial targeting sequence can facilitate the accumulation of this compound in mitochondria, where it can influence mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Phenyl-10H-phenothiazine can be synthesized through several methods. One common approach involves the condensation of phenothiazine with phenyl halides under basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenothiazine is reacted with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Phenyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenothiazine sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Phenothiazine sulfoxides and sulfones.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10-Phenyl-10H-phenothiazine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound of 10-Phenyl-10H-phenothiazine, known for its use in antipsychotic medications.
10-Methyl-10H-phenothiazine: A derivative with a methyl group at the 10th position, used in dye-sensitized solar cells.
10-Phenyl-10H-phenoxazine: A structurally similar compound with an oxygen atom replacing the sulfur atom in the phenothiazine core.
Uniqueness: this compound is unique due to its enhanced photophysical properties, such as room-temperature phosphorescence, which makes it particularly useful in optoelectronic applications and bioimaging .
Propriétés
IUPAC Name |
10-phenylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEFYHOJDVVORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221760 | |
| Record name | Phenothiazine, 10-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-42-3 | |
| Record name | 10-Phenylphenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Phenylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothiazine, 10-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHENYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BII1EYP5EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)



![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)




